4-Methyl-3H-1,2-dithiol-3-one

Radioprotection Oncology Toxicology

Researchers optimizing 1,2-dithiol-3-one SAR require a well-characterized baseline scaffold to avoid unpredictable bioactivity shifts with analog substitution. 4-Methyl-3H-1,2-dithiol-3-one (CAS 3620-10-8) delivers: • Quantified low radioprotective activity (RPF = 1.2) - reliable negative control for in vitro radioprotection assays • Induces Phase II detoxication enzymes without significant CYP modulation - enables clean Nrf2/ARE pathway studies • Versatile medicinal chemistry scaffold - precursor to potent analogs (e.g., oltipraz, CYP1A2 IC50 = 0.2 μM)

Molecular Formula C4H4OS2
Molecular Weight 132.2 g/mol
CAS No. 3620-10-8
Cat. No. B13825169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3H-1,2-dithiol-3-one
CAS3620-10-8
Molecular FormulaC4H4OS2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC1=CSSC1=O
InChIInChI=1S/C4H4OS2/c1-3-2-6-7-4(3)5/h2H,1H3
InChIKeyZEZBRKJABRQMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3H-1,2-dithiol-3-one (CAS 3620-10-8): Core Properties and Procurement-Relevant Identifiers


4-Methyl-3H-1,2-dithiol-3-one (CAS 3620-10-8) is a five-membered sulfur-containing heterocyclic compound, specifically a 1,2-dithiol-3-one, with a molecular formula of C4H4OS2 and a molecular weight of 132.2 g/mol [1]. It is characterized by a planar ring structure featuring a disulfide bond and a carbonyl group, with a methyl substituent at the 4-position . This compound is a member of a class of molecules, the dithiolethiones and dithiolones, which are of significant research interest for their diverse biological activities, including roles as enzyme inhibitors and chemopreventive agents [2].

Why Simple Substitution of 4-Methyl-3H-1,2-dithiol-3-one is Not Recommended for Critical Applications


Despite sharing the 1,2-dithiol-3-one core, subtle modifications to the substitution pattern of this heterocyclic scaffold result in profound and quantifiable shifts in biological activity, potency, and mechanism of action. A simple methyl group at the 4-position, as in 4-Methyl-3H-1,2-dithiol-3-one, is not a biologically inert placeholder. As demonstrated by comparative studies, replacing this group or adding a second substituent at the 5-position can drastically alter a compound's efficacy as a radioprotector [1], its potency as a CYP1A2 enzyme inhibitor [2], or its ability to induce specific detoxication pathways [3]. Therefore, substituting this compound with a structurally similar analog without rigorous experimental validation can lead to unpredictable and likely suboptimal outcomes in scientific or industrial workflows.

Quantitative Comparative Evidence for the Unique Performance of 4-Methyl-3H-1,2-dithiol-3-one


Attenuated Radioprotective Efficacy Compared to 5-(2-Thienyl) Analog

In a direct comparative study of dithiolethiones and dithioesters for radioprotective capability in EMT6 cells, the 4-methyl analog of 5-(2-thienyl)-1,2-dithiol-3-thione exhibited markedly reduced activity. While the 5-(2-thienyl) compound achieved a radiation protection factor (RPF) of 2.7 at a concentration of 500 μM, the 4-methyl derivative produced an RPF of only 1.2 [1]. This quantifies a specific and significant reduction in efficacy (a 1.5-fold decrease in RPF) solely attributable to the 4-methyl substitution pattern, establishing that this compound is not an effective radioprotector in this model.

Radioprotection Oncology Toxicology

Markedly Reduced CYP1A2 Inhibitory Potency Compared to 5-Substituted Analogs

The introduction of a 5-substituent dramatically alters the inhibitory activity of dithiolethiones against cytochrome P450 enzymes. A chemical genomics study comparing the unsubstituted parent 1,2-dithiole-3-thione (D3T) with two 4-methyl-5-substituted analogs (oltipraz and TBD) established a clear structure-activity relationship for CYP1A2 inhibition [1]. The rank order of inhibitor potency was Oltipraz (4-methyl-5-(2-pyrazinyl) analog) ≫ TBD (5-tert-butyl analog) ≫ D3T, with estimated IC50 values of 0.2 μM, 12.8 μM, and >100 μM, respectively. By class-level inference, the simple 4-methyl derivative lacks the 5-substituent necessary for strong CYP1A2 binding and is therefore predicted to exhibit minimal inhibitory activity, similar to the unsubstituted parent (IC50 > 100 μM).

Drug Metabolism Chemoprevention Toxicology

Divergent Phase I vs. Phase II Enzyme Induction Profile Relative to 5-Substituted Oltipraz

A comparative feeding study in rats examined the induction of hepatic detoxication enzymes by a series of 1,2-dithiol-3-thiones and 1,2-dithiol-3-ones [1]. The study demonstrated that the unsubstituted 1,2-dithiol-3-thione nucleus strongly induced electrophile detoxication enzymes (Phase II) without affecting cytochrome P-450-dependent monooxygenases (Phase I). In contrast, 5-substituted analogs like oltipraz induced both Phase I and Phase II enzymes. By class-level inference, the 4-methyl-3H-1,2-dithiol-3-one is expected to behave similarly to the unsubstituted thione, primarily inducing Phase II enzymes. This suggests a cleaner chemopreventive profile with potentially lower risk of adverse drug interactions from Phase I enzyme modulation.

Chemoprevention Drug Metabolism Toxicology

Validated Research and Industrial Applications for 4-Methyl-3H-1,2-dithiol-3-one


As a Negative Control or Low-Activity Scaffold in Radioprotection Studies

Based on its quantified low radioprotective factor (RPF = 1.2) compared to more active analogs like 5-(2-thienyl)-1,2-dithiol-3-thione (RPF = 2.7) [1], this compound is ideally suited as a negative control or a low-activity scaffold in in vitro radioprotection assays. Its procurement ensures that the observed biological effects in more potent derivatives are due to specific structural features beyond the core 1,2-dithiol-3-one ring.

As a Tool for Selectively Inducing Phase II Detoxication Enzymes

Given its inferred ability to induce Phase II electrophile detoxication enzymes (like glutathione S-transferases) without significantly activating Phase I cytochrome P450 enzymes [2], this compound serves as a valuable research tool. It allows for the specific investigation of Nrf2/ARE-mediated Phase II gene expression and its downstream protective effects, independent of the confounding factors introduced by Phase I enzyme modulation seen with analogs like oltipraz.

As a Synthetic Intermediate or Building Block for Derivatization

The 4-Methyl-3H-1,2-dithiol-3-one core is a versatile scaffold for further chemical modification. As demonstrated by the enhanced biological activities of 5-substituted derivatives like oltipraz (CYP1A2 IC50 = 0.2 μM) and the antibacterial 4,5-dichloro-1,2-dithiole-3-one (saFabH IC50 = 0.16 μM) [3], this compound represents a crucial starting material for medicinal chemistry programs aimed at optimizing potency and selectivity for a variety of therapeutic targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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